molecular formula C18H30O3 B14103144 5-Oxooctadeca-6,8-dienoic acid

5-Oxooctadeca-6,8-dienoic acid

Cat. No.: B14103144
M. Wt: 294.4 g/mol
InChI Key: YVWMHFYOIJMUMN-UHFFFAOYSA-N
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Description

(6E,8Z)-5-Oxo-6,8-octadecadienoic acid is a long-chain fatty acid derivative characterized by the presence of a conjugated diene system and a keto group at the fifth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid typically involves the oxidation of (6E,8Z)-octadecadienoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the fifth carbon position.

Industrial Production Methods: Industrial production of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: (6E,8Z)-5-Oxo-6,8-octadecadienoic acid can undergo further oxidation to form more complex oxo derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of higher oxo derivatives.

    Reduction: Formation of (6E,8Z)-5-hydroxy-6,8-octadecadienoic acid.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(6E,8Z)-5-Oxo-6,8-octadecadienoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating cellular responses and signaling pathways. The presence of the keto group and conjugated diene system allows it to participate in redox reactions and influence oxidative stress responses in cells.

Comparison with Similar Compounds

    (6E,8Z,11Z,14Z)-5-Oxo-6,8,11,14-eicosatetraenoic acid: Another oxo fatty acid with a similar structure but with additional double bonds.

    (6E,8Z,11Z,14Z,17Z)-5-Oxo-6,8,11,14,17-eicosapentaenoic acid: Contains more double bonds and is involved in different biological pathways.

Uniqueness: (6E,8Z)-5-Oxo-6,8-octadecadienoic acid is unique due to its specific structure, which confers distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

5-oxooctadeca-6,8-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)

InChI Key

YVWMHFYOIJMUMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O

Origin of Product

United States

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